molecular formula C17H28O3 B052956 12-Hydroxyheptadecatrienoic acid CAS No. 54397-84-1

12-Hydroxyheptadecatrienoic acid

Cat. No. B052956
M. Wt: 280.4 g/mol
InChI Key: KUKJHGXXZWHSBG-WBGSEQOASA-N
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Patent
US05118806

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 μg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[C:17]([OH:38])(=[O:37])[CH2:18][CH2:19][CH2:20]/[CH:21]=[CH:22]\[CH2:23]/[CH:24]=[CH:25]\[CH2:26]/[CH:27]=[CH:28]\[CH2:29]/[CH:30]=[CH:31]\[CH2:32][CH2:33]CCC>C(O)C>[OH:4][CH:28]([CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH:27]=[CH:26][CH:25]=[CH:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18][C:17]([OH:38])=[O:37] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
125 μg
Type
reactant
Smiles
C(CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
well shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age)
WAIT
Type
WAIT
Details
the residual blood was further centrifuged at 3000 rpm for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
by diluting with PPP so that the concentration of platelet
WAIT
Type
WAIT
Details
the mixture was incubated at 37° C. for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
centrifuged at 2000 rpm for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the supernatant
ADDITION
Type
ADDITION
Details
To 1 ml of the supernatant 1 ml of water was added
CUSTOM
Type
CUSTOM
Details
The absorption at 240 nm due to HHT
CUSTOM
Type
CUSTOM
Details
was measured by an ultraviolet absorption monitor

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC(C=CC=CCC=CCCCC(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118806

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 μg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[C:17]([OH:38])(=[O:37])[CH2:18][CH2:19][CH2:20]/[CH:21]=[CH:22]\[CH2:23]/[CH:24]=[CH:25]\[CH2:26]/[CH:27]=[CH:28]\[CH2:29]/[CH:30]=[CH:31]\[CH2:32][CH2:33]CCC>C(O)C>[OH:4][CH:28]([CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH:27]=[CH:26][CH:25]=[CH:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18][C:17]([OH:38])=[O:37] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
125 μg
Type
reactant
Smiles
C(CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)(=O)O
Step Three
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
well shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age)
WAIT
Type
WAIT
Details
the residual blood was further centrifuged at 3000 rpm for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
by diluting with PPP so that the concentration of platelet
WAIT
Type
WAIT
Details
the mixture was incubated at 37° C. for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
centrifuged at 2000 rpm for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate the supernatant
ADDITION
Type
ADDITION
Details
To 1 ml of the supernatant 1 ml of water was added
CUSTOM
Type
CUSTOM
Details
The absorption at 240 nm due to HHT
CUSTOM
Type
CUSTOM
Details
was measured by an ultraviolet absorption monitor

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC(C=CC=CCC=CCCCC(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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